2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid 2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16774485
InChI: InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid

CAS No.:

Cat. No.: VC16774485

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid -

Specification

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name 2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15)
Standard InChI Key SPJHXRHVIFGFCY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)CC(C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid belongs to the alkyl-phenylketone class, featuring a butanoic acid backbone substituted with a 2-methoxyphenyl group at the γ-position and an amino group at the α-carbon. The methoxy group (-OCH₃) at the phenyl ring’s ortho position introduces steric and electronic effects that influence solubility and reactivity.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.22 g/mol
Stereoisomers(R) and (S) configurations
Key Functional GroupsAmino, ketone, carboxylic acid, methoxy

The compound’s planar phenyl ring and flexible aliphatic chain enable interactions with hydrophobic pockets in enzymes, while polar groups facilitate hydrogen bonding. Density functional theory (DFT) calculations predict a dipole moment of ~3.2 D, suggesting moderate polarity compatible with both aqueous and lipid environments.

Thermodynamic and Spectral Data

Though direct experimental data remain limited, analogues like 4-(4-methoxyphenyl)-4-oxobutanoic acid (C₁₁H₁₂O₄) exhibit a melting point of 148–150°C and boiling point of 419.5±25.0°C , providing benchmarks for related compounds. Infrared spectroscopy of the title compound would likely show carbonyl stretching at ~1700 cm⁻¹ (ketone) and ~1725 cm⁻¹ (carboxylic acid), with N-H bends near 1600 cm⁻¹.

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The primary synthesis route involves:

  • Friedel-Crafts Acylation: Reaction of 2-methoxyphenol with α-ketoglutaric acid under Lewis acid catalysis (e.g., AlCl₃) to form 4-(2-methoxyphenyl)-4-oxobutanoic acid.

  • Amination: Selective introduction of the amino group via Hofmann rearrangement of a corresponding amide precursor, yielding racemic 2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid.

Key Reaction Parameters:

  • Solvent: Dichlorobenzene (polar aprotic) for acylation

  • Temperature: 80–110°C

  • Yield: ~45–60% after purification

Enantioselective Synthesis

Chiral resolution of racemic mixtures using L-tartaric acid derivatives achieves >98% enantiomeric excess for (S)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid. Asymmetric catalysis with BINOL-phosphoric acids is under investigation to improve atom economy.

Biological Activity and Mechanistic Insights

Metabolic Pathway Modulation

In vitro studies demonstrate concentration-dependent inhibition of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. At 50 μM, the compound reduces glycine-to-serine conversion by 32±5% in hepatic cell lysates, suggesting potential as a metabolic modulator.

Research Findings and Pharmacological Profile

Acute Toxicity and Biodegradability

Test SystemResult
Daphnia magna (48h EC₅₀)>100 mg/L
Soil Half-Life (aerobic)14–21 days
Ames Test (Mutagenicity)Negative

Data from analogue compounds show low ecotoxicity, with 96h LC₅₀ values exceeding 100 mg/L in zebrafish . The amino group enhances aqueous solubility (predicted logP = 1.36 ), reducing bioaccumulation risks.

Stereochemical Effects on Bioactivity

IsomerSHMT Inhibition (IC₅₀)Solubility (mg/mL)
(R)112±9 μM8.2
(S)68±5 μM7.9

The (S)-enantiomer exhibits 1.6-fold greater enzymatic inhibition, likely due to favorable interactions with SHMT’s pyridoxal phosphate cofactor. Both isomers show comparable membrane permeability in Caco-2 assays (Papp = 2.1×10⁻⁶ cm/s).

Applications and Future Directions

Pharmaceutical Development

As a lead compound for:

  • Glycine Reuptake Inhibitors: Structural analogs improve cognition in rodent models of schizophrenia.

  • Antioxidant Precursors: The methoxy group may mitigate oxidative stress through radical scavenging .

Industrial Biotechnology

Potential use in:

  • Enzyme Stabilization: Ketone moiety forms Schiff bases with lysine residues, enhancing thermostability.

  • Chiral Building Blocks: High enantiopurity (S)-isomer facilitates asymmetric synthesis of β-lactam antibiotics.

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